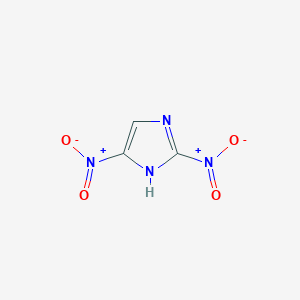
1,3-ジアセチン
説明
2-Hydroxypropane-1,3-diyl diacetate, otherwise known as 2HPDD, is an organic compound that is used in various scientific research applications. It is a colorless liquid with a low boiling point and a sweet, fruity odor. The compound is classified as an acyclic diol and has the chemical formula C5H10O4. It has a molar mass of 150.14 g/mol and a density of 1.05 g/cm3 at 25 °C. 2HPDD is a versatile compound that can be used in a variety of lab experiments and research applications.
科学的研究の応用
化粧品
1,3-ジアセチンは、皮膚コンディショニング剤としての特性により、化粧品業界で使用されています .
医薬品
医薬品業界では、1,3-ジアセチンは、医薬品の有効成分と一緒に配合される賦形剤として使用されています .
食品および燃料添加剤
1,3-ジアセチンは、食品と燃料の両方の添加剤として使用されます。 食品ではフレーバー剤として働き、燃料では特定の特性を高めるために使用されます .
可塑剤
1,3-ジアセチンは、可塑剤として機能し、プラスチックに添加されて柔軟性、透明性、耐久性、寿命を高めます .
他の化学化合物の前駆体
1,3-ジアセチンは、さまざまな化学反応で他の化学化合物の前駆体として使用されます .
グリーン合成
研究者は、グリセロールを1,3-ジアセチンなどの付加価値化学品に変換する革新的な方法を開発しています。 このプロセスは、環境と消費者の安全性が高いことから、「グリーン」と見なされています .
非グリーン合成
1,3-ジアセチンは、従来の化学的方法によっても合成できます。 これらの方法は効率的で生産的ですが、環境と消費者の安全性に影響を与える可能性があるため、「非グリーン」と見なされます .
バイオディーゼル業界
バイオディーゼル業界は過剰なグリセロールを生産し、それは1,3-ジアセチンに変換できます。 この戦略は、過剰なグリセロールを活用し、付加価値化学品に変換するのに役立ちます .
Safety and Hazards
This compound is associated with certain hazards. The safety information pictograms indicate a warning, with hazard statements H227, H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .
作用機序
Target of Action
It’s known that acetins, a group of compounds to which 1,3-diacetin belongs, are acetyl-esterified compounds of glycerol . They are often used in industrial applications, suggesting that their targets could be varied depending on the specific use case.
Mode of Action
It’s known that acetins can be produced through the acetylation of glycerol . This suggests that 1,3-Diacetin may interact with its targets through similar acetylation reactions, leading to changes in the targets’ properties or functions.
Biochemical Pathways
1,3-Diacetin is likely involved in the esterification of glycerol with acetic acid . This process could lead to the production of mono-, di-, and triacetin
Pharmacokinetics
It’s known that 1,3-diacetin is soluble in water, alcohol, ether, and benzene , which suggests that it could have good bioavailability.
Result of Action
One study has identified diacetin, a compound similar to 1,3-diacetin, as a key volatile used by oil-collecting bees to locate their host flowers . This suggests that 1,3-Diacetin could potentially have similar effects in certain contexts.
Action Environment
The action, efficacy, and stability of 1,3-Diacetin could be influenced by various environmental factors. For instance, its solubility in different solvents suggests that the presence of these solvents in the environment could affect its action. Additionally, factors such as temperature and pH could potentially influence its stability and efficacy.
特性
IUPAC Name |
(3-acetyloxy-2-hydroxypropyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O5/c1-5(8)11-3-7(10)4-12-6(2)9/h7,10H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPPODKLDCLFLKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(COC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90146906 | |
| Record name | 1,3-Diacetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90146906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105-70-4 | |
| Record name | 1,3-Diacetin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105-70-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glyceryl 1,3-diacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105704 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Diacetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90146906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxypropane-1,3-diyl diacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.022 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYCERYL 1,3-DIACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G45CU3Z186 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![(1S,2S,3S,4S,5S,9R,12S)-5,12-Dihydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadec-7-ene-2,4-dicarboxylic acid](/img/structure/B52868.png)


![(E)-6-[1-hydroxy-6-methoxy-4-(2-methoxyethoxymethoxy)-7-methyl-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoic acid](/img/structure/B52881.png)



